molecular formula C9H9N3 B061466 1,3,5-Cyclohexanetricarbonitrile CAS No. 168280-46-4

1,3,5-Cyclohexanetricarbonitrile

Cat. No.: B061466
CAS No.: 168280-46-4
M. Wt: 159.19 g/mol
InChI Key: VMUOSHREZKXCIV-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetricarbonitrile is a chemical compound with the molecular formula C9H9N3. It is also known as 1,3,5-Tricyanocyclohexane. This compound is characterized by a cyclohexane ring with three cyano groups (-CN) attached at the 1, 3, and 5 positions. It appears as a white to almost white powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Cyclohexanetricarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexane-1,3,5-trione with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the tricyanocyclohexane . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The compound is usually produced in facilities equipped with the necessary safety and environmental controls to handle the toxic and hazardous nature of the reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cyclohexanetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Cyclohexanetricarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,5-Cyclohexanetricarbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano groups are converted to primary amines through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Cyclohexanetricarbonitrile is unique due to the presence of three cyano groups on a cyclohexane ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

cyclohexane-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOSHREZKXCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183582-92-5, 168280-46-4
Record name 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the anionic form of 1,3,5-Cyclohexanetricarbonitrile?

A1: Understanding the anionic form of this compound, particularly its structure, provides valuable insight into the anionic polymerization of acrylonitrile. Research suggests that the acrylonitrile trimer anion, (AN)3-, adopts a structure similar to one of the stereoisomers (diaxial form) of this compound anion. This finding helps elucidate the mechanism of acrylonitrile polymerization, a process crucial for producing various polymers. []

Q2: How does this compound contribute to building supramolecular structures?

A2: this compound plays a crucial role as a guest molecule in constructing π-stacked supramolecular cages. Research demonstrates that the π-MnBr-cages, assembled through π-stacking interactions, can encapsulate this compound (cis-HTN) molecules within their central voids. This encapsulation highlights the molecule's ability to interact with specific supramolecular systems, potentially influencing their properties and applications. []

Q3: What spectroscopic techniques are useful for studying this compound?

A3: Photoelectron spectroscopy proves to be a valuable tool for investigating the electronic structure of this compound. By comparing the photoelectron spectra of the acrylonitrile trimer anion, (AN)3-, and the molecular anion of this compound, researchers can identify structural similarities and deduce the likely conformation of the acrylonitrile trimer anion. []

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